molecular formula C4H12ClNO B591868 (R)-1-Methoxypropan-2-amine hydrochloride CAS No. 626220-76-6

(R)-1-Methoxypropan-2-amine hydrochloride

Cat. No. B591868
M. Wt: 125.596
InChI Key: RVDUOVVHQKMQLM-PGMHMLKASA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, stability, and reactivity. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

  • Catalytic Amination of 1-Methoxy-2-Propanol : A study by Bassili and Baiker (1990) explored the amination of 1-methoxy-2-propanol by ammonia on a nickel-on-silica catalyst. They found that the main reaction product, 2-amino-1-methoxypropane, could be produced with a selectivity over 90% (Bassili & Baiker, 1990).

  • N-Hydroxylation of Amines : Gal, Gruenke, and Castagnoli (1975) investigated the metabolic N-hydroxylation of a potent psychotomimetic amine by rabbit liver microsomal preparations. They synthesized a hydroxylamine compound through a series of reductions (Gal, Gruenke & Castagnoli, 1975).

  • O-Demethylation of Psychotomimetic Amines : In 1977, Zweig and Castagnoli studied the in vitro O-demethylation of a psychotomimetic amine, revealing insights into its metabolism and the relationship to its psychotomimetic properties (Zweig & Castagnoli, 1977).

  • Synthesis and Pharmacological Study of Enantiomers : Giardiná et al. (1997) synthesized and studied the pharmacological aspects of enantiomers of a specific amine hydrochloride, highlighting their potential in characterizing alpha-adrenoceptor subtypes (Giardiná et al., 1997).

  • Enzymatic Kinetic Resolution of Chiral Amines : Olah et al. (2018) investigated the activity of acetic acid esters as acylating agents in the kinetic resolution of racemic amines. They demonstrated the effectiveness of certain esters in achieving high conversions and enantiomeric excess values (Olah et al., 2018).

  • Biocatalysis in Agrochemical Manufacturing : Matcham et al. (1999) developed a high-productivity biocatalytic process to synthesize (S)-methoxyisopropylamine, showing its relevance in the manufacturing of certain herbicides (Matcham, Nelson, Wang & Wu, 1999).

  • Polarographic Behavior in Boiler Water Treatment : Kumbhar et al. (1990) explored the complexation behavior of 1-amino-3-methoxypropane with copper, providing insights into its potential use in boiler water treatment (Kumbhar, Rangarajan, Narasimhan & Mathur, 1990).

  • Synthesis and Use in Fluorescent Polymers : Madsen et al. (2011) reported the synthesis of rhodamine 6G-based compounds for the synthesis of fluorescently labeled biocompatible polymers, indicating potential biomedical applications (Madsen, Warren, Armes & Lewis, 2011).

Safety And Hazards

Information on safety and hazards is typically found in material safety data sheets (MSDS). This includes information on toxicity, flammability, environmental hazards, and precautions for safe handling and storage .

Future Directions

This involves discussing potential future research directions or applications for the compound. This could be based on current research trends, identified gaps in the knowledge, or novel hypotheses .

properties

IUPAC Name

(2R)-1-methoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDUOVVHQKMQLM-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693586
Record name (2R)-1-Methoxypropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Methoxypropan-2-amine hydrochloride

CAS RN

626220-76-6
Record name (2R)-1-Methoxypropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-methoxypropan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
T Iwaki, T Tanaka, K Miyazaki, Y Suzuki… - Bioorganic & medicinal …, 2017 - Elsevier
Natriuretic peptide receptor A (NPR-A) agonists were evaluated in vivo by optimizing the structure of quinazoline derivatives to improve agonistic activity for rat NPR-A. A 1,4-Cis-…
Number of citations: 12 www.sciencedirect.com

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